molecular formula C13H12N4O B6418115 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole CAS No. 1107541-95-6

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole

Cat. No.: B6418115
CAS No.: 1107541-95-6
M. Wt: 240.26 g/mol
InChI Key: JCFYCZDDGSUPJH-UHFFFAOYSA-N
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Description

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the pyrazole and oxadiazole rings imparts unique chemical and biological properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-2H-pyrazole-3-carboxylic acid hydrazide with p-tolyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methyl-2H-pyrazol-3-yl)-3-phenyl-[1,2,4]oxadiazole
  • 5-(5-Methyl-2H-pyrazol-3-yl)-3-(4-methoxyphenyl)-[1,2,4]oxadiazole

Uniqueness

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole is unique due to the presence of the p-tolyl group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFYCZDDGSUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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